Home > Products > Screening Compounds P24011 > KRAS G12C inhibitor 41
KRAS G12C inhibitor 41 -

KRAS G12C inhibitor 41

Catalog Number: EVT-12536858
CAS Number:
Molecular Formula: C36H37ClFN9O2
Molecular Weight: 682.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 41 is a targeted therapeutic compound designed to inhibit the mutant form of the KRAS protein, specifically the glycine-to-cysteine substitution at codon 12. This mutation is prevalent in various cancers, particularly non-small cell lung cancer and pancreatic cancer. The compound operates by covalently binding to the KRAS G12C mutant, locking it in an inactive GDP-bound state, thereby disrupting downstream signaling pathways that promote tumor growth.

Source and Classification

The development of KRAS G12C inhibitor 41 is part of a broader class of compounds targeting the KRAS G12C mutation, which has been historically challenging to target due to the protein's high affinity for guanosine triphosphate and guanosine diphosphate. This class includes several notable compounds such as MRTX849 and AMG 510 (also known as sotorasib), which have shown promising results in clinical trials. These inhibitors are classified as small-molecule covalent inhibitors that specifically target the inactive form of KRAS G12C.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 41 typically involves a multi-step process that includes:

  1. Initial Compound Design: Utilizing structure-based drug design to identify potential binding sites on the KRAS G12C protein, particularly focusing on the cysteine residue at position 12.
  2. Covalent Bond Formation: The compound is designed to form a covalent bond with the thiol group of cysteine 12, stabilizing the inactive form of KRAS.
  3. Optimization: Iterative rounds of chemical modification and biological testing are conducted to enhance potency, selectivity, and pharmacokinetic properties.

Recent advancements have led to improved synthetic routes that are more efficient and scalable, allowing for increased production to meet clinical demand .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 41 features a core scaffold optimized for binding to the switch II region of KRAS when in its GDP-bound state. Key structural elements include:

  • Covalent Binding Moiety: A functional group capable of forming a stable bond with cysteine 12.
  • Hydrophobic Regions: These regions enhance binding affinity by interacting with hydrophobic pockets in the KRAS protein.

Crystallographic studies have provided insights into the binding interactions, revealing how modifications can influence efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the nucleophilic attack by the thiol group of cysteine 12 on an electrophilic center within the inhibitor. This reaction results in a covalent bond formation that effectively locks KRAS in its inactive state. The stability of this bond is crucial for sustained inhibition and has been a focus in optimizing compound design .

Mechanism of Action

Process and Data

KRAS G12C inhibitor 41 exerts its effects through several key processes:

  1. Binding: The compound selectively binds to the GDP-bound form of KRAS G12C.
  2. Inhibition: By forming a covalent bond with cysteine 12, it prevents the transition to the active GTP-bound state.
  3. Signal Disruption: This inhibition blocks downstream signaling pathways such as the RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.

Clinical data indicate that treatment with these inhibitors leads to significant tumor regression in patients with KRAS G12C mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 41 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-500 g/mol.
  • Solubility: Designed for optimal solubility in physiological conditions to facilitate absorption.
  • Stability: The compound exhibits stability under physiological conditions but may be sensitive to hydrolysis or oxidation depending on its functional groups.

Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to characterize these properties during development .

Applications

Scientific Uses

KRAS G12C inhibitor 41 is primarily used in clinical settings for treating cancers harboring the KRAS G12C mutation. Its applications include:

  • Targeted Therapy: Offering a novel treatment option for patients with non-small cell lung cancer and other malignancies associated with this mutation.
  • Research Tool: Serving as a valuable tool in preclinical studies to understand KRAS biology and resistance mechanisms.

Ongoing research aims to explore combination therapies that incorporate these inhibitors alongside other treatments to enhance efficacy and overcome resistance .

Properties

Product Name

KRAS G12C inhibitor 41

IUPAC Name

2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-pyrimidin-5-ylprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C36H37ClFN9O2

Molecular Weight

682.2 g/mol

InChI

InChI=1S/C36H37ClFN9O2/c1-23(25-17-40-22-41-18-25)35(48)47-16-15-46(19-26(47)10-12-39)34-28-11-14-45(31-7-3-5-24-8-9-29(38)33(37)32(24)31)20-30(28)42-36(43-34)49-21-27-6-4-13-44(27)2/h3,5,7-9,17-18,22,26-27H,1,4,6,10-11,13-16,19-21H2,2H3/t26-,27-/m0/s1

InChI Key

INJGVJAHNUVYJU-SVBPBHIXSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)C7=CN=CN=C7

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)C7=CN=CN=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.